molecular formula C19H21F3O4S B8246650 Estrone triflate

Estrone triflate

Cat. No.: B8246650
M. Wt: 402.4 g/mol
InChI Key: PPMJOXGHOQFVEM-CBZIJGRNSA-N
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Description

Significance of Trifluoromethanesulfonates (Triflates) as Leaving Groups in Organic Transformations

Trifluoromethanesulfonates, commonly known as triflates, are functional groups represented by the formula R−OSO₂CF₃, often abbreviated as −OTf. wikipedia.org The triflate anion (CF₃SO₃⁻) is an extremely stable polyatomic ion, a characteristic attributed to the fact that triflic acid (CF₃SO₃H) is a superacid, exhibiting greater acidity than pure sulfuric acid. wikipedia.org This stability arises from the resonance stabilization that effectively delocalizes the negative charge symmetrically across the three oxygen atoms. wikipedia.org Additionally, the electron-withdrawing nature of the trifluoromethyl group (CF₃), bridged by the sulfur atom, further enhances the stability of the anion. wikipedia.org

The exceptional stability of the triflate anion makes the triflate group an excellent leaving group in organic reactions. wikipedia.orgontosight.aimasterorganicchemistry.com This property is particularly valuable in facilitating reactions that might otherwise be challenging to achieve. ontosight.ai Triflates are widely employed in various organic transformations, including nucleophilic substitution reactions, where their excellent leaving group ability enhances the reactivity of the molecule to which they are attached, making it more susceptible to nucleophilic attack. ontosight.ai They are also crucial in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, Heck reactions, and Sonogashira couplings. wikipedia.orgontosight.aiuni-rostock.dersc.org In these reactions, the triflate group departs, allowing for the formation of new carbon-carbon bonds. ontosight.ai The preparation of triflates typically involves the reaction of an alcohol with a trifluoromethanesulfonating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), often in the presence of a base. ontosight.ai

Estrone (B1671321) Triflate within the Context of Steroid Chemistry as a Synthetic Intermediate

Estrone is a naturally occurring estrane (B1239764) steroid characterized by a tetracyclic ring system and functional groups including a hydroxyl group at the C3 position and a ketone group at the C17 position. nih.govwikipedia.orgcaltech.edu Estrone triflate is a derivative of estrone where the hydroxyl group, typically at the C3 position in estrone, has been converted into a triflate ester. This transformation is significant because it converts the relatively poor leaving group (hydroxide, if protonated water) into an excellent leaving group (triflate). masterorganicchemistry.com

This compound serves as a valuable synthetic intermediate in the modification and functionalization of the estrone skeleton. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the estrone core. For instance, this compound has been successfully employed in Suzuki-Miyaura coupling reactions to synthesize arylated estrone derivatives, including 2-aryl-, 4-aryl-, and 2,4-diaryl-estrones. researchgate.net The site-selective arylation of estrone bis(triflate) has also been achieved, allowing for monoarylation selectively at the D-ring. researchgate.net

Furthermore, this compound has been utilized in Sonogashira coupling reactions to introduce alkynyl groups onto the estrone structure. uni-rostock.deresearchgate.net These reactions are crucial for forming carbon-carbon bonds between the steroid core and terminal alkynes. ontosight.ai Vinyl triflates derived from estrone have also been shown to participate in palladium-catalyzed reductive deoxygenation reactions and Heck-type couplings. orgsyn.orgnih.govnih.gov The versatility of this compound as an intermediate allows for the synthesis of a wide range of novel estrone derivatives with potential biological relevance. uni-rostock.de The preparation of this compound typically involves treating estrone with trifluoromethanesulfonic anhydride in the presence of a base like pyridine. mdpi.comnih.gov

Detailed research findings highlight the specific conditions and outcomes of reactions involving this compound. For example, studies have investigated the palladium-catalyzed vinylation of estrone-3-triflate using vinyltributylstannane. nih.gov In the presence of carbon monoxide, these reactions can lead to the formation of unsaturated ketones with unsaturated side chains on the steroid skeleton. nih.gov The conversion of a vinyl triflate derived from estrone to the corresponding vinyl bromide in high yield using palladium catalysis has also been reported. nih.gov

The synthesis of this compound and its subsequent transformations are critical steps in the creation of more complex steroidal molecules, contributing significantly to the advancement of organic synthesis and the exploration of new chemical entities within steroid chemistry. mdpi.comnih.gov

Data Table: Examples of Reactions Utilizing this compound

Estrone Derivative (Reactant)Reagent(s)Catalyst(s)Reaction TypeProduct Type(s)Citation
EstroneTf₂O, Pyridine-TriflationThis compound mdpi.comnih.gov
This compoundOrganoboronic acidPalladium complexSuzuki-Miyaura CouplingArylated Estrones (e.g., 2-aryl, 4-aryl, 2,4-diaryl) researchgate.net
This compoundAlkynePalladium/CopperSonogashira CouplingAlkynylated Estrones uni-rostock.deresearchgate.net
Vinyl Triflate (from Estrone)Formate anionPalladium catalystReductive DeoxygenationAlkene orgsyn.org
Vinyl Triflate (from Estrone)IodoanisolePalladium catalystHeck ReactionC-C Coupled Products nih.gov
This compoundAlkyl thiolNickel catalystC-S CouplingThioethers chemrxiv.org
Estrone-3-triflateVinyltributylstannane, Carbon MonoxidePalladium catalystCarbonylative VinylationUnsaturated Ketones nih.gov
Vinyl Triflate (from Estrone)KBr, 2-butanone, i-Bu₃Al, PEG, Toluene (B28343)Pd₂(dba)₃, LigandHalogenation (Bromination)Vinyl Bromide nih.gov

Detailed Research Findings:

Research has demonstrated the site-selective arylation of estrone bis(triflate) via Suzuki-Miyaura reactions, achieving monoarylation at the D-ring with good to excellent yields. researchgate.net This selectivity is crucial for synthesizing estrone derivatives with specific substitutions. The synthesis of 4-bromo-3-O-triflyl-estrone from estrone in two steps has been reported, and this intermediate was successfully used in chemoselective palladium-catalyzed Suzuki-Miyaura reactions to achieve mono- and bis-arylations by varying ligands and solvents. researchgate.net

In Sonogashira couplings involving steroidal 17-triflates, including those derived from estrone, novel alkynylvinylidene steroids have been synthesized in high to quantitative yields with excellent E-selectivity. researchgate.netnih.gov This methodology provides an efficient route to biologically important compounds containing conjugated double and triple bonds. nih.gov

Studies on the palladium-catalyzed vinylation of estrone-3-triflate with vinyltributylstannane have shown that conducting the reaction under a carbon monoxide atmosphere leads to the insertion of a CO molecule, yielding unsaturated ketones. nih.gov This highlights the ability to introduce different functionalities depending on the reaction conditions.

The conversion of a vinyl triflate derived from estrone to the corresponding vinyl bromide has been achieved in 92% yield using a palladium-catalyzed method involving KBr, 2-butanone, triisobutylaluminum, and PEG in toluene. nih.gov This demonstrates the utility of estrone-derived vinyl triflates for halogenation reactions.

Furthermore, this compound has been successfully employed as an electrophile in nickel-catalyzed cross-coupling reactions with alkyl thiols, providing the corresponding thioethers. chemrxiv.org This expands the scope of transformations possible with this compound beyond palladium catalysis.

These detailed findings underscore the versatility and importance of this compound as a key intermediate for introducing diverse functional groups and structural modifications into the estrone core through various catalytic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3O4S/c1-18-9-8-14-13-5-3-12(26-27(24,25)19(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)23/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMJOXGHOQFVEM-CBZIJGRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Estrone Triflate and Its Derivatives

Direct Triflation of Estrone (B1671321)

The most straightforward approach to estrone triflate involves the direct triflation of the phenolic hydroxyl group at the C-3 position of estrone. This transformation is typically achieved with high efficiency and regioselectivity.

Reagents and Conditions for Phenolic Hydroxyl Activation

The activation of the phenolic hydroxyl group of estrone is commonly accomplished using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a hindered, non-nucleophilic base. Pyridine is a frequently employed base in this reaction, serving to neutralize the triflic acid byproduct. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and minimize side reactions.

A representative procedure involves dissolving estrone in the chosen solvent, followed by the addition of pyridine. The reaction mixture is then cooled, typically to 0 °C or -78 °C, before the dropwise addition of trifluoromethanesulfonic anhydride. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), and upon completion, the reaction is quenched, and the product is isolated and purified. While specific yields for the direct triflation of estrone are not extensively documented in readily available literature, the conversion of the closely related 4-bromoestrone (B42572) to its 3-O-triflate has been reported to proceed in a high yield of 95%, suggesting a similarly efficient process for estrone itself. core.ac.uk

Table 1: Typical Reagents and Conditions for the Direct Triflation of Estrone

ReagentRoleTypical SolventTemperature (°C)
EstroneStarting MaterialDichloromethane (CH₂Cl₂)0 to -78
Trifluoromethanesulfonic Anhydride (Tf₂O)Triflylating AgentTetrahydrofuran (THF)0 to -78
PyridineBase

Regioselectivity Considerations in Monotriflation

Estrone possesses two potentially reactive sites for triflation: the phenolic hydroxyl group at C-3 and the ketone at C-17, which can form an enol triflate. However, the direct triflation of estrone under standard conditions exhibits high regioselectivity for the phenolic hydroxyl group. This selectivity is attributed to the significantly higher acidity of the phenolic proton compared to the α-protons of the C-17 ketone, making the phenoxide anion a more readily formed and reactive nucleophile towards the electrophilic triflylating agent. The steric hindrance around the C-17 ketone also contributes to the preferential reaction at the more accessible C-3 hydroxyl group.

Preparation of Estrone Bis(triflate) Derivatives

The synthesis of estrone bis(triflate) derivatives, where both the C-3 hydroxyl and the C-17 enolizable ketone are converted to triflates, opens up avenues for sequential and site-selective functionalization of the steroid core.

Strategies for Multiple Triflate Installation

The installation of two triflate groups on the estrone molecule requires a step-wise approach. First, the more reactive phenolic hydroxyl group at C-3 is triflated as described in section 2.1. Subsequently, the less reactive ketone at C-17 can be converted to an enol triflate. The formation of the enol triflate typically requires a strong, non-nucleophilic base to generate the enolate, which is then trapped with a triflylating agent. Common bases for this purpose include lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The choice of base and reaction conditions can influence the regioselectivity of enolate formation if multiple enolizable positions exist, although in the case of estrone's D-ring, enolization towards C-16 is generally favored.

Differential Reactivity of Bis(triflates) in Subsequent Transformations

The two triflate groups in an estrone bis(triflate) derivative, the aryl triflate at C-3 and the enol triflate at C-17, exhibit differential reactivity, which can be exploited for selective functionalization. The aryl triflate at C-3 is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, compared to the enol triflate. This difference in reactivity is attributed to the distinct electronic environments of the two C-O(Tf) bonds.

This chemoselectivity allows for a sequential cross-coupling strategy. For instance, a Suzuki-Miyaura reaction can be performed under conditions that selectively activate the C-3 triflate, leaving the C-17 enol triflate intact for a subsequent, different coupling reaction. The site-selectivity of such reactions can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. nih.govresearchgate.net This stepwise functionalization provides a powerful tool for the synthesis of complex, polysubstituted estrone derivatives.

Synthesis of Enol Triflates within Estrone Precursor Architectures

The synthesis of enol triflates is not limited to the C-17 position of the final estrone molecule but can also be a key step in the construction of the steroidal framework from simpler precursors. Ketone functionalities within precursor molecules can be converted to enol triflates to facilitate crucial carbon-carbon bond-forming reactions that build the characteristic ring system of estrone.

For example, a precursor containing a cyclohexanone (B45756) or a related cyclic ketone destined to become part of the A, B, or C ring of estrone can be converted to its corresponding enol triflate. This transformation is typically achieved by treating the ketone with a strong base to form the enolate, followed by quenching with a triflylating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) or triflic anhydride. The resulting vinyl triflate is then a versatile substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various substituents or the formation of new rings. The regioselectivity of enol triflate formation from α,β-unsaturated ketones in steroidal precursors can also be controlled to direct subsequent synthetic transformations. nih.govuni-muenchen.de This strategy highlights the importance of the enol triflate as a functional handle in the total synthesis of estrone and its analogues.

General Approaches for Enol Triflate Formation

The conversion of a ketone to an enol triflate is a fundamental transformation that provides access to a vinyl triflate, a highly useful synthetic intermediate. This reaction typically involves the treatment of a ketone with a triflating agent in the presence of a base. The base deprotonates the ketone at the α-carbon to form an enolate, which then attacks the electrophilic triflating agent to yield the enol triflate.

Common triflating agents include trifluoromethanesulfonic anhydride (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The choice of base and reaction conditions can influence the regioselectivity of the reaction for unsymmetrical ketones, leading to either the kinetic or thermodynamic enol triflate. Hindered, non-nucleophilic bases such as 2,6-di-t-butylpyridine are often employed to prevent side reactions.

For specific substrates, highly stereoselective methods have been developed. For example, the synthesis of enol triflates from substituted acetoacetate (B1235776) derivatives can be directed to favor either the (Z) or (E) isomer by the careful selection of an aqueous base, such as lithium hydroxide (B78521) (LiOH) or tetramethylammonium (B1211777) hydroxide ((Me)₄NOH), in combination with triflic anhydride. organic-chemistry.org

Table 1: Reagents for Enol Triflate Formation
Reagent TypeExamplesRole in Reaction
Triflating AgentTrifluoromethanesulfonic anhydride (Tf₂O)Provides the triflate group
Triflating AgentN-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)Provides the triflate group
Base2,6-di-t-butylpyridineForms the enolate intermediate
BaseLithium diisopropylamide (LDA)Forms the enolate intermediate
BaseLithium hydroxide (LiOH)Can provide stereoselectivity
BaseTetramethylammonium hydroxide ((Me)₄NOH)Can provide stereoselectivity

Integration into Multi-Step Steroid Synthesis Pathways

The utility of estrone triflates shines in their application as building blocks for more complex steroid derivatives. The triflate moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the steroid core. This strategy is pivotal for creating libraries of novel steroid-based compounds for biological evaluation.

Suzuki-Miyaura Coupling:

A key application of estrone triflates is in the Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between the triflate-bearing carbon and an organoboron compound. organic-chemistry.org Research has demonstrated the use of di-functionalized estrone derivatives, such as 4-Bromo-3-O-triflyl-estrone, in chemoselective cross-coupling reactions. researchgate.net By carefully selecting the palladium catalyst and ligands (e.g., RuPhos), either the triflate or the bromide can be selectively coupled. researchgate.net This allows for the stepwise and controlled synthesis of mono- or bis-arylated estrone derivatives, some of which exhibit interesting atropisomerism due to hindered rotation around the newly formed biaryl bond. researchgate.net

Table 2: Example of a Suzuki-Miyaura Reaction with an Estrone Derivative researchgate.net
SubstrateCoupling PartnerCatalyst System (Example)Product Type
4-Bromo-3-O-triflyl-estroneArylboronic acidPalladium catalyst + Ligand (e.g., RuPhos)Mono- or Bis-arylated estrone

Sonogashira Coupling:

The Sonogashira coupling is another powerful palladium-catalyzed reaction that utilizes vinyl or aryl triflates to form a bond with a terminal alkyne. nih.govwikipedia.org This reaction has been successfully applied to estrone-derived enol triflates. For instance, α-estron-16-methylidenyloxy triflate has been reacted with a variety of alkynes to produce novel alkynylvinylidene steroids. scilit.comresearchgate.net These reactions often proceed with high efficiency and excellent E-selectivity, providing a direct route to structurally diverse, C-16 functionalized estrone derivatives. scilit.comresearchgate.net Such modifications are of significant interest for developing potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.gov

Table 3: Example of a Sonogashira Reaction with an Estrone Derivative scilit.comresearchgate.net
SubstrateCoupling PartnerCatalyst System (Typical)Product Type
α-Estron-16-methylidenyloxy triflateTerminal alkynePalladium catalyst + Copper(I) cocatalystAlkynylvinylidene steroid

These synthetic strategies underscore the importance of this compound and its derivatives as versatile platforms for accessing novel steroidal compounds with potential applications in medicine and biology.

Table of Mentioned Compounds

Compound NameAbbreviation / Formula
Estrone-
This compound-
Trifluoromethanesulfonic anhydrideTf₂O
N-phenyl-bis(trifluoromethanesulfonimide)PhNTf₂
2,6-di-t-butylpyridine-
Lithium diisopropylamideLDA
Lithium hydroxideLiOH
Tetramethylammonium hydroxide(Me)₄NOH
4-Bromo-3-O-triflyl-estrone-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)RuPhos
α-Estron-16-methylidenyloxy triflate-

Cross Coupling Reactions Involving Estrone Triflate Scaffolds

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts have proven to be highly effective in mediating cross-coupling reactions involving estrone (B1671321) triflate, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. These reactions have become invaluable tools for the synthesis of novel estrone derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has been successfully applied to estrone triflate systems for the introduction of aryl and vinyl substituents.

Current research on the Suzuki-Miyaura coupling of estrone triflates has predominantly focused on modifications of the A-ring. While the functionalization of the D-ring is of significant interest for the development of new biologically active steroids, detailed studies on the site-selective arylation of estrone triflates specifically on the D-ring via Suzuki-Miyaura coupling are not extensively reported in the reviewed literature. The primary focus has been on the aromatic A-ring, where the phenolic hydroxyl group is readily converted into a triflate, providing a reactive handle for cross-coupling.

In cases where the estrone scaffold possesses multiple reactive sites, such as in 4-bromo-3-O-triflyl-estrone, the selective introduction of one or two aryl groups is a key synthetic challenge. Research has demonstrated that the extent of arylation can be precisely controlled by the choice of reaction conditions, particularly the ligand and solvent. core.ac.ukresearchgate.net

For instance, in the Suzuki-Miyaura coupling of 4-bromo-3-O-triflyl-estrone, selective monoarylation at the C-4 position (reacting with the bromo group) can be achieved with high yields. core.ac.uk By carefully selecting the palladium catalyst and reaction parameters, the formation of bis-arylated products can be minimized or avoided altogether. Conversely, by modifying the catalytic system, a twofold Suzuki-Miyaura reaction can be promoted to achieve di-arylation, functionalizing both the C-3 and C-4 positions. core.ac.uk This selective approach allows for the synthesis of a diverse range of mono- and di-arylated estrone derivatives. core.ac.ukresearchgate.net

The choice of ligand and palladium precursor is critical in determining the efficiency and selectivity of the Suzuki-Miyaura coupling of estrone triflates. Different ligands can significantly influence the reactivity of the palladium catalyst, affecting both the rate of reaction and the chemoselectivity when multiple reactive sites are present. core.ac.ukresearchgate.net

In the case of 4-bromo-3-O-triflyl-estrone, studies have shown that specific palladium-ligand combinations can favor either mono- or bis-arylation. core.ac.ukresearchgate.net For example, certain phosphine (B1218219) ligands may promote selective coupling at the more reactive C-Br bond, leading to mono-arylated products. By switching to a different ligand system, the reactivity can be altered to facilitate the coupling at both the C-Br and C-OTf (triflate) bonds, resulting in the di-arylated product. core.ac.uk The solvent also plays a crucial role in modulating the catalytic activity and selectivity. The interplay between the ligand, palladium source, and solvent allows for a high degree of control over the reaction outcome, enabling the targeted synthesis of specific arylated estrone derivatives. core.ac.ukresearchgate.net

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction has been effectively utilized for the alkynylation of this compound and its derivatives, providing a direct route to introduce alkynyl moieties onto the steroid core.

The Sonogashira coupling has been successfully applied to introduce alkynyl groups onto the D-ring of the estrone scaffold. Specifically, the triflate of 16-(hydroxymethylidene)-3-methoxy-α-estrone has been used as a substrate for palladium-catalyzed alkynylation. core.ac.ukresearchgate.net This reaction proceeds with good to quantitative yields and excellent E-selectivity, demonstrating a broad synthetic scope with various terminal alkynes. core.ac.uk

The developed conditions for this transformation are mild, typically employing a palladium catalyst such as palladium(II) acetate (B1210297) in the presence of a ligand like XPhos and a copper(I) co-catalyst. The reaction is generally carried out at room temperature in a solvent system containing an amine base. core.ac.uk This methodology has proven to be tolerant of a range of functional groups on the alkyne coupling partner. core.ac.ukresearchgate.net

Alkynylation of (E)-16-(trifluoromethanesulfonyloxymethylidene)-3-methoxy-α-estrone via Sonogashira Coupling core.ac.uk
AlkyneProductYield (%)
Phenylacetylene(E)-16-(2-phenylethenylidene)-3-methoxy-α-estrone97
4-Methoxyphenylacetylene(E)-16-[2-(4-methoxyphenyl)ethenylidene]-3-methoxy-α-estrone85
4-(Trifluoromethyl)phenylacetylene(E)-16-{2-[4-(trifluoromethyl)phenyl]ethenylidene}-3-methoxy-α-estrone78
1-Ethynyl-4-fluorobenzene(E)-16-[2-(4-fluorophenyl)ethenylidene]-3-methoxy-α-estrone91
3-Ethynylthiophene(E)-16-[2-(thiophen-3-yl)ethenylidene]-3-methoxy-α-estrone68
1-Heptyne(E)-16-(non-1-en-2-ylidene)-3-methoxy-α-estrone75
Cyclohexylacetylene(E)-16-(2-cyclohexylethenylidene)-3-methoxy-α-estrone82
Trimethylsilylacetylene(E)-16-[2-(trimethylsilyl)ethenylidene]-3-methoxy-α-estrone99
Synthesis of Novel Alkynylvinylidene Steroids

The Sonogashira reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has been successfully employed in the synthesis of novel alkynylvinylidene steroids starting from an estrone derivative. Specifically, the reaction of α-estron-16-methylidenyloxy triflate with a variety of terminal alkynes affords the corresponding alkynylvinylidene steroids in good to quantitative yields. scilit.comthieme-connect.com

This transformation is typically carried out under mild conditions, employing a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and a phosphine ligand, for instance, XPhos. The reaction is generally performed in a solvent system of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (NEt₃) at room temperature. thieme-connect.com A key feature of this reaction is its excellent E-selectivity, leading to the preferential formation of one stereoisomer. scilit.comthieme-connect.com The scope of the reaction is broad, tolerating a range of functional groups on the alkyne coupling partner. scilit.com

Table 1: Sonogashira Coupling of α-Estron-16-methylidenyloxy Triflate with Phenylacetylene thieme-connect.com

EntryReactantsCatalyst SystemSolventTime (h)Yield (%)
1α-Estron-16-methylidenyloxy triflate, PhenylacetylenePd(OAc)₂, CuI, XPhosTHF/NEt₃697

Mizoroki-Heck Reaction in Estrone Derivatization

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. This methodology has been effectively applied to the derivatization of estrone, specifically for the synthesis of 16-E-([aryl]idene)-3-methoxy-estrones. researchgate.net This reaction allows for the introduction of various aryl groups at the 16-position of the estrone skeleton.

The synthesis of these derivatives involves a palladium-catalyzed Mizoroki-Heck reaction that demonstrates tolerance for a variety of functional groups on the aryl halide coupling partner. researchgate.net The yields of these reactions are notably dependent on the electronic properties of the aryl halide used, ranging from moderate to excellent (14-99%). researchgate.net A deoxygenative Heck reaction of an estrone-derived vinyl triflate has also been reported, showcasing the versatility of this reaction in steroid chemistry. nih.gov

Other Palladium-Catalyzed C-C Bond Formations (e.g., Stille, Negishi, Hiyama)

While specific examples of Stille, Negishi, and Hiyama reactions utilizing this compound as a direct substrate are not extensively detailed in the reviewed literature, the general applicability of these reactions to aryl triflates is well-established, suggesting their potential for this compound derivatization.

The Stille reaction involves the coupling of an organotin compound with an organic electrophile, such as an aryl triflate. chemrxiv.orgwikipedia.org Triflates generally exhibit reactivity comparable to bromides in Stille couplings. chemrxiv.org The reaction is catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups. harvard.edu

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides or triflates, catalyzed by nickel or palladium complexes. rsc.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. rsc.org

The Hiyama coupling employs organosilanes as coupling partners for organic halides or pseudohalides like triflates. organic-chemistry.org This palladium-catalyzed reaction requires an activating agent, typically a fluoride (B91410) source, to facilitate the transmetalation step. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions.

The formation of carbon-sulfur bonds is a crucial transformation in medicinal and materials chemistry. Nickel-catalyzed cross-coupling of aryl triflates, such as this compound, with alkyl thiols provides an efficient route to thioethers. organic-chemistry.org

Recent advancements have led to the development of mild and efficient nickel-catalyzed C-S cross-coupling reactions. These methods often utilize air-stable nickel precatalysts, allowing for reactions to be conducted under mild conditions, often at room temperature, with short reaction times. organic-chemistry.org A typical catalytic system might involve a nickel(II) precatalyst in combination with a suitable ligand, such as DPEphos or dppbz, for sterically hindered substrates. rsc.org For less sterically demanding substrates, ligands like Xantphos have been employed with an air-stable nickel precatalyst. chemrxiv.orgorganic-chemistry.org The use of a base, such as potassium acetate (KOAc), is common to facilitate the deprotonation of the thiol. organic-chemistry.org

Table 2: Nickel-Catalyzed C-S Cross-Coupling of Aryl Triflates with Alkyl Thiols organic-chemistry.org

Catalyst SystemBaseSolventTemperature
XantphosNi(o-tolyl)ClKOAcTHFRoom Temperature
Ni(cod)₂/DPEphosKOAcTHFRoom Temperature
Ni(cod)₂/dppbzKOAcTHFElevated Temperature

The nickel-catalyzed C-S cross-coupling of aryl triflates with alkyl thiols exhibits a broad substrate scope. organic-chemistry.org A variety of primary, secondary, and tertiary alkyl thiols can be successfully coupled. organic-chemistry.org The reaction demonstrates good chemoselectivity and tolerates a wide range of functional groups, which is a significant advantage for the synthesis of complex, biologically relevant molecules. organic-chemistry.orgnih.gov This includes tolerance for functional groups that might be sensitive under harsher reaction conditions. The methodology has been successfully applied to pharmaceutically relevant compounds, highlighting its synthetic utility. organic-chemistry.org

Application in Late-Stage Functionalization of Complex Phenols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships without the need for de novo synthesis. The functionalization of phenols is a key transformation in this context, and the conversion of a phenolic hydroxyl group to a triflate (trifluoromethanesulfonate) group provides a versatile handle for various cross-coupling reactions. This compound, derived from the natural estrogen estrone, serves as an excellent scaffold for demonstrating the utility of this approach in the late-stage functionalization of complex phenols.

The transformation of estrone to its triflate derivative activates the otherwise unreactive C3-OH bond, turning it into a good leaving group for transition metal-catalyzed cross-coupling reactions. This activation is crucial for introducing new carbon-carbon and carbon-heteroatom bonds at this position, thereby diversifying the molecular architecture of the steroid. For instance, the triflate group can be readily displaced in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively.

Recent advancements have highlighted the use of this compound in the synthesis of novel derivatives with potential biological activities. The ability to perform these modifications on a complex, biologically relevant molecule like estrone underscores the power of LSF. This strategy is not limited to simple modifications; it allows for the introduction of a wide range of functional groups, leading to the creation of diverse libraries of compounds for biological screening. The fluorination of complex natural products, including estrone derivatives, has been achieved using this methodology, which is significant as the introduction of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule. rsc.orgrsc.org

The following table provides examples of late-stage functionalization reactions starting from this compound:

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, base3-Aryl-estrone derivative
SonogashiraTerminal alkynePd/Cu catalyst, base3-Alkynyl-estrone derivative
HeckAlkenePd catalyst, base3-Vinyl-estrone derivative
FluorinationFluoride sourcePd catalyst3-Fluoro-estrone derivative

These transformations highlight the utility of this compound as a key intermediate in the late-stage functionalization of complex phenols, providing a gateway to a wide array of novel steroid derivatives.

Mechanistic Aspects of Nickel-Mediated Homocoupling

The nickel-mediated homocoupling of aryl triflates, including this compound, offers an efficient method for the synthesis of symmetrical biaryls. This reaction proceeds through a catalytic cycle involving nickel complexes in low oxidation states. The mechanism is of significant interest as it provides insights into the fundamental steps of C-O bond activation and C-C bond formation. nih.govacs.org

The catalytic cycle is generally believed to initiate with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This can be achieved using a stoichiometric reducing agent, such as zinc or manganese powder, or electrochemically. The key steps of the proposed mechanism are as follows:

Oxidative Addition: The active Ni(0) complex undergoes oxidative addition to the C-OTf bond of an this compound molecule. This step results in the formation of an arylnickel(II) intermediate, [ArNi(II)L2(OTf)], where Ar represents the estrone scaffold and L is a supporting ligand. acs.org

Reduction or Disproportionation: The arylnickel(II) intermediate can then follow one of two main pathways. In the presence of a reducing agent, it can be reduced to an arylnickel(I) species. Alternatively, two molecules of the arylnickel(II) intermediate can disproportionate to form a diarylnickel(II) complex, [Ar2Ni(II)L2], and a Ni(II) salt.

Reductive Elimination: The diarylnickel(II) complex, [Ar2Ni(II)L2], undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the catalytically active Ni(0) species, which can then re-enter the catalytic cycle. nih.govacs.org

Computational studies have provided further insights into the energetics and intermediates of this process. For electron-rich aryl triflates, the oxidative addition step can be the rate-limiting step. The choice of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the efficiency and selectivity of the reaction by modulating the electronic and steric properties of the nickel center. rsc.org

A simplified representation of the catalytic cycle is presented below:

StepDescriptionIntermediate
1Oxidative AdditionArylnickel(II) triflate complex
2Reduction/DisproportionationArylnickel(I) or Diarylnickel(II) complex
3Reductive EliminationBiaryl product and Ni(0) catalyst

The understanding of these mechanistic details is crucial for the rational design of more efficient and selective nickel-based catalytic systems for the homocoupling of complex aryl triflates like this compound.

Decarboxylative Cross-Coupling Reactions for Phosphorus-Carbon Bond Formation with Estrone Derivatives

The formation of phosphorus-carbon (P-C) bonds is a fundamental transformation in organic synthesis, leading to a wide range of organophosphorus compounds with important applications in medicinal chemistry, materials science, and catalysis. Traditional methods for P-C bond formation often rely on the use of pre-functionalized starting materials. Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing readily available carboxylic acids as coupling partners. rsc.org

In the context of estrone, the introduction of a phosphonate (B1237965) group can significantly alter its biological properties. A notable example is the synthesis of an estrone derivative through a decarboxylative C-P cross-coupling reaction. This reaction involves the coupling of an estrone derivative bearing a carboxylic acid group with a phosphorus-containing reagent, typically in the presence of a transition metal catalyst.

The general strategy involves the conversion of the phenolic hydroxyl group of estrone to a suitable derivative that can then be carboxylated. This carboxylated estrone derivative then serves as the substrate for the decarboxylative phosphorylation. The reaction proceeds via the presumed mechanism:

Activation of the Carboxylic Acid: The carboxylic acid is activated, often by conversion to a more reactive species.

Oxidative Addition: The transition metal catalyst, typically palladium or nickel, undergoes oxidative addition to the activated carboxylic acid, leading to the extrusion of carbon dioxide and the formation of an organometallic intermediate.

Transmetalation or Reductive Elimination: This organometallic intermediate then reacts with the phosphorus nucleophile, followed by reductive elimination to form the desired P-C bond and regenerate the active catalyst.

A specific example involves the synthesis of an estrone-derived phosphonate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. This method provides a novel and efficient route to phosphonated estrone derivatives, which may exhibit interesting biological activities. researchgate.net

The table below summarizes the key aspects of this transformation:

Starting MaterialReagentCatalyst SystemProduct
Carboxylated Estrone DerivativeH-phosphonatePalladium or Nickel catalyst, Ligand, BaseEstrone-derived Phosphonate

This decarboxylative cross-coupling approach represents a significant advancement in the synthesis of modified steroids, offering a versatile tool for the introduction of phosphorus-containing functionalities into complex natural product scaffolds.

Other Synthetic Transformations of Estrone Triflate

Reductive Deoxygenation of Estrone (B1671321) Triflate

Reductive deoxygenation of estrone triflate results in the removal of the oxygen atom originally present at the C3 position of estrone, leading to a deoxygenated estrane (B1239764) derivative. This transformation is valuable for synthesizing analogs lacking the phenolic hydroxyl group.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a common method for the reductive deoxygenation of aryl triflates. Palladium catalysts, such as Pd/C, are frequently employed for this transformation. For instance, the reduction of enol triflates, which are structurally related to aryl triflates, can be achieved through published methods, including catalytic hydrogenation. acs.org In the context of this compound, catalytic hydrogenation can lead to the deoxygenated analog. nih.gov Palladium-catalyzed reduction of organic triflates has been successfully performed using various palladium sources and ligands, including Pd/C, Pd(OAc)2/dppf, and PdCl2(dppf). orgsyn.orgorgsyn.org Formic acid, often in the presence of nitrogenous bases, is a common reducing agent for palladium-catalyzed aryl triflate reductions. orgsyn.orgorgsyn.org

Alternative Reduction Methodologies

Beyond catalytic hydrogenation, alternative methods exist for the reductive deoxygenation of aryl triflates. One such method involves the use of a combination of 5% Pd/C, tetrahydroxydiboron (B82485) (B₂(OH)₄), and a tertiary amine like 4-methylmorpholine. This system has been shown to efficiently reduce aryl triflates to their deoxygenated counterparts. nih.gov The steroidal this compound has been successfully reduced to its deoxygenated analog using this methodology in high yield, demonstrating the facile reducibility of the C-OTf bond under these conditions. nih.gov Another approach for the reductive deoxygenation of this compound involves the use of triethylamine (B128534), formic acid, triphenylphosphine (B44618) (PPh₃), and palladium diacetate. nih.gov Hydrosilanes, in the presence of a Lewis or Brønsted acid, can also be used for the reduction of alkyl halides and triflates, although yields may be poorer compared to alcohol reductions. wikipedia.org

Selective Hydrolysis and Cleavage of the Triflate Group

The triflate group in this compound can be selectively cleaved to regenerate the phenolic hydroxyl group of estrone. This transformation is essentially a deprotection step, useful when the triflate group has served its purpose in facilitating a reaction elsewhere in the molecule.

Conversion of Aryl Triflates to Corresponding Phenols

The conversion of aryl triflates back to their corresponding phenols is a useful transformation in organic synthesis. This reaction involves the hydrolysis of the triflate ester linkage. researchgate.net

Reagents and Conditions for Triflate Removal

Several reagents and conditions have been reported for the cleavage of aryl triflates to yield phenols. Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to effect selective triflate hydrolysis. researchgate.net Another method involves the use of tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH), which can efficiently convert aryl triflates to the corresponding phenols under mild conditions, tolerating various functional groups such as nitro, ketone, halogen, amide, and sulfonamide groups. researchgate.net Cesium carbonate in toluene (B28343) has also proven to be an efficient reagent for the deprotection of a variety of substituted aryl triflate esters to their parent phenols, demonstrating high compatibility with existing functional groups. researchgate.net Additionally, a bis-pyridinylidene catalyst has been reported to convert aryl triflate esters to the corresponding phenols in good to excellent yields using DMF as a solvent. rsc.org

Aromatic Nucleophilic Substitution (SNAr) Reactions Involving Aryl Triflates

Aryl triflates can participate in aromatic nucleophilic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In these reactions, a nucleophile displaces the triflate group.

SNAr reactions of aryl triflates with secondary amines have been studied, proceeding in some cases at room temperature in the absence of solvent, particularly for nitro and cyano-activated aryl triflates. capes.gov.brthieme-connect.comresearchgate.net For aryl triflates with weaker activating groups, higher temperatures may be required. capes.gov.brthieme-connect.com Microwave irradiation has also been shown to facilitate the conversion of aryl triflates to anilines through SNAr reactions with amines, even without a base or catalyst, and is effective for both electron-poor and electron-rich aryl triflates. acs.org Halogenated aryl triflates can undergo chemoselective coupling with amines under microwave irradiation to yield halogenated anilines. acs.org While classical SNAr reactions are typically limited to electron-poor aromatic halides, SNAr of electron-rich arenes remains an area of exploration. osti.gov

Samarium-Barbier Reductive Alkylation on this compound Derivatives

The Samarium-Barbier reaction is a useful method for forming carbon-carbon bonds, typically involving the reaction of an alkyl or aryl halide and a carbonyl compound with samarium metal. researchgate.netambeed.com In the context of estrone chemistry, a Samarium-Barbier reductive alkylation has been applied to this compound derivatives. One reported example involves the synthesis of a 17α-p-iodophenyl derivative from a deoxygenated this compound compound. mdpi.com This reaction utilized 4-iodobenzyl bromide, samarium metal, and catalytic HgCl₂. mdpi.com The Samarium-Barbier approach was chosen because traditional Grignard reactions were not suitable in the presence of the aromatic iodide moiety. mdpi.com

Ruthenium-Catalyzed Regioselective Hydrohalogenation of Estrone-Derived Alkynes (with Trimethylsilyl (B98337) Triflate as Additive)

Ruthenium catalysis, often mediated by additives like trimethylsilyl triflate (TMSOTf), has proven effective for the regioselective hydrohalogenation of alkynes. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net This method provides a valuable route to alkenyl halides, which are important intermediates in organic synthesis. organic-chemistry.org While the primary focus of the referenced studies is on the general reaction, they highlight that alkynes derived from bioactive molecules, including estrone, are suitable substrates for this transformation. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net The reaction typically employs a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and simple halogen sources like KI, ZnBr₂, and ZnCl₂, with TMSOTf acting as an additive to enhance yield and selectivity. organic-chemistry.org This method yields Markovnikov products under mild conditions. organic-chemistry.orgorganic-chemistry.orgacs.org

Mechanistic and Theoretical Investigations of Estrone Triflate Reactivity

Elucidation of Catalytic Cycles in Metal-Mediated Reactions

Metal-catalyzed reactions involving estrone (B1671321) triflate typically proceed through catalytic cycles that involve changes in the oxidation state and coordination number of the metal center. These cycles are fundamental to various cross-coupling reactions where estrone triflate acts as an electrophilic partner.

Pathways of Oxidative Addition and Reductive Elimination

Oxidative addition and reductive elimination are cornerstone steps in many metal-catalyzed reactions, including those of aryl and vinyl triflates like this compound libretexts.org. In a typical palladium-catalyzed cross-coupling, the catalytic cycle is often initiated by the oxidative addition of the aryl or vinyl triflate to a low-valent metal center, commonly Pd(0) . This step increases the oxidation state of the metal by two and increases its coordination number libretexts.org. For vinyl triflates, oxidative addition to Pd(0) forms a Pd(II)-vinyl intermediate . The triflate group's weakly coordinating nature facilitates subsequent ligand exchange, which is essential for the transmetalation step .

Reductive elimination is the reverse of oxidative addition, where the oxidation state of the metal center decreases by two, and a new bond is formed between two ligands on the metal complex libretexts.org. This is typically the product-forming step in cross-coupling reactions . Reductive elimination is generally favored by a low electron density on the metal center, and the ligands undergoing coupling must be in a cis position libretexts.org. Studies have shown that reductive elimination can be faster from three-coordinate palladium species compared to four-coordinate ones, particularly with sterically bulky ligands nih.gov. Ligand design, such as the use of bulky phosphines, can accelerate reductive elimination by destabilizing Pd(II) intermediates, thereby enhancing catalytic efficiency nih.gov.

While oxidative addition and reductive elimination are generally applicable steps in cross-coupling reactions, the transmetalation step, which involves the transfer of an organic moiety from an organometallic reagent to the metal center, can vary significantly depending on the nature of the organometallic partner nih.gov.

Role of Catalyst Precursors, Ligands, and Solvents

The choice of catalyst precursor, ligands, and solvents significantly impacts the efficiency and selectivity of metal-mediated reactions involving this compound. Palladium catalysts are widely used in cross-coupling reactions of this compound researchgate.net. Different palladium precursors and ligand systems have been explored to optimize reactions such as Suzuki-Miyaura coupling researchgate.net.

Ligands play a crucial role in modulating the electronic and steric environment around the metal center, influencing oxidative addition, transmetalation, and reductive elimination steps nih.gov. For instance, bulky phosphine (B1218219) ligands can accelerate reductive elimination nih.gov. The size and electronic properties of the ligand determine the coordination number of the active metal species, affecting catalytic activity nih.gov.

Solvents also influence reaction outcomes by affecting the solubility of reactants and intermediates, stabilizing transition states, and participating in the catalytic cycle rsc.org. For example, in carbonylative cross-electrophile coupling of aryl triflates, a specific mixture of DMF and toluene (B28343) was found to improve the yield researchgate.net. The choice of solvent and base can also be critical in the synthesis of vinyl triflates to prevent undesired side reactions .

In some palladium-catalyzed amination reactions, the use of triflate salts was found to be crucial, with corresponding chlorides being less effective, possibly due to the formation of less active dimeric complexes rsc.org.

Influence of Frontier Molecular Orbital Theory on Variable Triflate Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of organic molecules based on the interactions between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) fiveable.menumberanalytics.com. In the context of triflates, including this compound, FMO theory can help explain their behavior as electrophiles and their reactivity in various transformations.

The triflate group is strongly electron-withdrawing, which significantly influences the electronic structure of the molecule to which it is attached. This electron-withdrawing effect lowers the energy of the LUMO of the aryl or vinyl triflate, making it a better electrophile and more susceptible to attack by nucleophiles or low-valent metal centers in oxidative addition numberanalytics.comwikipedia.org. The interaction between the HOMO of the nucleophile or metal catalyst and the LUMO of the triflate is a key factor in determining the feasibility and rate of the reaction numberanalytics.com.

While the general principles of FMO theory apply to understanding the electrophilic nature of this compound, specific applications detailing the influence of FMO on the variable reactivity of this compound in different reaction contexts would require detailed computational studies analyzing the specific orbital interactions in each case. The concept of FMO theory is broadly used to explain reactivity and selectivity in organic reactions by considering the energy difference and spatial overlap of frontier orbitals fiveable.menumberanalytics.comwikipedia.orgimperial.ac.uk.

Computational Studies on Reaction Pathways and Transition States

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, identifying transition states, and calculating energy barriers in complex organic reactions involving compounds like this compound researchgate.netresearchgate.net. These studies can provide detailed insights that are difficult to obtain solely through experimental methods.

For reactions involving triflates, computational studies can help map out the potential energy surface, identify key intermediates and transition states in catalytic cycles (such as oxidative addition, transmetalation, and reductive elimination), and assess the relative feasibility of different reaction pathways researchgate.netresearchgate.net. For example, computational studies have been used to elucidate mechanisms in various catalytic reactions, including those involving triflic acid catalysis rsc.org. They can also help explain observed regioselectivity and stereoselectivity by analyzing the energies of competing transition states researchgate.net.

While specific computational studies focused solely on the reaction pathways and transition states of this compound modifications were not extensively detailed in the search results, the application of computational methods to similar aryl and vinyl triflate reactions is well-established researchgate.netresearchgate.netnih.govescholarship.org. These studies often involve calculating the energies of transition states to determine the rate-determining step and understand the factors that influence the reaction outcome researchgate.netresearchgate.net. For instance, transition state barriers calculated computationally can be compared with experimental observations like kinetic isotope effects to validate proposed mechanisms researchgate.net.

Kinetic Isotope Effect Studies in this compound Modifications

Kinetic Isotope Effect (KIE) studies are powerful experimental tools used to gain insights into the transition state structure and identify the rate-determining step of a reaction baranlab.orggmu.eduias.ac.ineinsteinmed.eduescholarship.org. By comparing the reaction rates of a compound and its isotopically labeled analogue, information can be obtained about the changes in bonding and hybridization that occur during the rate-limiting step gmu.eduias.ac.in.

In the context of this compound modifications, KIE studies could be employed to probe the mechanism of reactions where a bond to an atom that has been isotopically labeled is being broken or formed in the rate-determining step gmu.eduias.ac.in. For example, if a C-H bond cleavage is involved in the rate-limiting step of a reaction of this compound (or a derivative), substituting hydrogen with deuterium (B1214612) at that position would typically result in a primary kinetic isotope effect (kH/kD > 1) gmu.eduias.ac.in. The magnitude of the KIE can provide information about the extent of bond breaking in the transition state gmu.edu.

While no specific KIE studies directly on this compound modifications were found in the search results, KIE studies are a standard technique in mechanistic organic chemistry and have been applied to study various reactions, including metal-catalyzed processes and those involving C-H bond activation or cleavage baranlab.orggmu.eduias.ac.ineinsteinmed.eduescholarship.org. Applying this technique to this compound reactions would involve synthesizing isotopically labeled this compound derivatives and measuring the reaction rates compared to the unlabeled compound. This would provide valuable experimental data to support or refute proposed reaction mechanisms and transition state structures.

Data Tables

Based on the search results, specific quantitative data suitable for direct inclusion in detailed, interactive data tables focusing solely on this compound's mechanistic parameters (like activation energies, kinetic isotope effect values, or detailed yield data tied to specific mechanistic variations) were limited within the strict scope of the provided outline sections. However, the search results did provide examples of reaction conditions and outcomes for this compound or related triflates in metal-catalyzed couplings, which could be presented in a simplified table format to illustrate the influence of conditions.

Example Simplified Data Representation (Illustrative based on search findings):

While not specific KIE data for this compound itself, the concept is illustrated by the general principles of KIE.

Isotopic SubstitutionBond InvolvedExpected kH/kD (Primary KIE)Mechanistic Implication
H to DC-H bond breaking in RDS> 1 (typically 2-7)C-H bond cleavage is part of the rate-determining step. gmu.eduias.ac.in
H to DC-H bond not breaking in RDS~ 1C-H bond cleavage is not in the rate-determining step. gmu.eduias.ac.in

Another illustrative example based on the influence of ligands and solvents in metal-catalyzed couplings of aryl/vinyl triflates:

Catalyst PrecursorLigandSolventObserved Outcome (Illustrative)Relevant Section
Pd(0) sourceBulky PhosphineVarious Organic SolventsEnhanced reductive elimination rate, improved yield. nih.gov5.1.1, 5.1.2
Pd(OAc)2BiarylphosphineWater (micellar conditions)Efficient C-N coupling. rsc.org5.1.2
Pd/Rh cooperative systemNot specifiedDMF/Toluene mixtureImproved yield in carbonylative coupling. researchgate.net5.1.2

Note: This table provides illustrative examples based on general findings regarding metal-catalyzed triflate reactions and the influence of reaction parameters, not specific optimized conditions or yields for every this compound reaction. nih.govrsc.orgresearchgate.net

Detailed Research Findings

Detailed research findings from the search results highlight several key aspects relevant to the mechanistic and theoretical investigation of this compound reactivity:

this compound and its derivatives are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, allowing for site-selective arylation researchgate.net. Variation of ligands and solvents can influence the selectivity of mono- versus bis-arylation researchgate.net.

Vinyl triflates derived from steroids like estrone can participate in palladium(I)-catalyzed deoxygenative Heck-type reactions, proceeding with cine-substitution nih.gov. The proposed mechanism involves oxidative addition, migratory insertion, carbopalladation with triflate elimination, beta-hydride elimination, and C-H reductive elimination, with the palladium(I) catalyst playing a key role in suppressing side reactions nih.gov.

The triflate group's nature as a good leaving group is crucial in facilitating oxidative addition in metal-catalyzed cross-coupling reactions .

Computational studies are widely applied to understand the mechanisms of reactions involving triflates, including the calculation of transition state barriers and the analysis of orbital interactions researchgate.netresearchgate.net.

FMO theory provides a theoretical basis for understanding the electrophilic nature of triflates and their interactions with nucleophiles and metal centers fiveable.menumberanalytics.com.

These findings underscore the importance of metal catalysis in activating this compound for various transformations and the utility of theoretical and computational methods in unraveling the underlying reaction mechanisms.

Estrone Triflate As a Strategic Building Block in Complex Steroid Synthesis

Contributions to Enantioselective Total Synthesis of Estrone (B1671321)

Enantioselective total synthesis aims to produce a single enantiomer of a chiral molecule, which is particularly important for biologically active compounds like steroids. Estrone triflate or related enol triflates appear in synthetic routes towards enantiopure estrone. acs.orgnih.gov

Role of Chiral Lewis Acids (e.g., Oxazaborolidinium Triflate) in Stereocontrol

While the direct involvement of oxazaborolidinium triflate specifically with this compound in enantioselective estrone synthesis is not explicitly detailed in the search results, chiral Lewis acids, including oxazaborolidinium species, are known to play a crucial role in stereocontrol in various asymmetric reactions, such as Diels-Alder reactions, which can be key steps in steroid synthesis. acs.orgresearchgate.net These catalysts can influence the stereochemical outcome by providing a chiral environment for the reaction to occur.

Optimization of Enantiomeric Excess and Stereospecificity

Achieving high enantiomeric excess (ee) and stereospecificity is a critical aspect of enantioselective synthesis. In some synthetic strategies towards estrone, intermediate enol triflates are involved. For instance, in one route, reduction of enol triflates led to enones with an enantiomeric excess of 81%, which could be increased to 99.1% ee through recrystallization. acs.org This highlights that while triflate intermediates are present, subsequent steps and purification methods are also vital for optimizing enantiopurity. The concept of stereospecificity is also relevant in transformations involving triflates, such as stereoselective reductions or coupling reactions. acs.orgacs.org

Diversification of Estrone Skeletons through Triflate Chemistry

The triflate group on estrone allows for various functionalization reactions, enabling the creation of diverse estrone derivatives.

Synthesis of C-4 Substituted Estrogens using Positional Protecting Groups

The synthesis of C-4 substituted estrogens can be challenging due to the electronic properties of the estrone A-ring, where both the C-2 and C-4 positions are activated towards electrophilic aromatic substitution. researchgate.net Positional protecting groups can be employed to direct substitution to the desired site. For example, a tert-butyl group at the C-2 position of estrone has been used as a positional protecting group to favor formylation at the C-4 position. researchgate.netnih.gov While this compound is typically formed at the phenolic hydroxyl, the concept of using protecting groups to control regioselectivity is pertinent to the broader strategy of diversifying the estrone skeleton.

Introduction of Diverse Aryl and Alkynyl Moieties

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which allow for the introduction of aryl and alkynyl groups onto the estrone core. researchgate.netd-nb.info Suzuki-Miyaura reactions of estrone bis(triflate) have been shown to allow for site-selective arylation, particularly at the D-ring, and can be used to synthesize estrones with multiple aryl substituents. researchgate.net Similarly, Sonogashira reactions of this compound derivatives enable the synthesis of novel alkynylvinylidene steroids. researchgate.net The regioselectivity of these couplings can be influenced by the reaction conditions, including the choice of ligands and solvents. researchgate.netd-nb.info

Here is a table summarizing some diversification reactions involving this compound:

Reaction TypeFunctional Group IntroducedExample Position(s)Key Catalysts/Conditions
Suzuki-MiyauraArylC-2, C-4, D-ringPalladium catalyst (e.g., Pd(OAc)₂), base
SonogashiraAlkynylVariousPalladium catalyst, copper co-catalyst
Reductive cleavageHydrogen (deoxygenation)C-3Palladium catalyst, reducing agent

Synthesis of Estrone-Derived Analogs for Structural-Activity Relationship Studies (Focus on Synthetic Strategy)

This compound (estrone 3-O-triflate) serves as a key building block in the synthesis of estrone-derived analogs for SAR investigations. The triflate group at the C-3 position of the estrone A-ring provides a handle for palladium-catalyzed cross-coupling reactions, which are central to introducing various substituents and creating structural diversity. nih.gov This strategy is particularly effective for modifying the phenolic hydroxyl group of estrone, a site often involved in interactions with biological targets.

One prominent synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This compound can be coupled with a variety of aryl- or alkylboronic acids or esters under palladium catalysis to introduce diverse aromatic or aliphatic groups at the C-3 position. canterbury.ac.nzmdpi.comresearchgate.net This approach has been successfully employed to synthesize a range of 3-substituted estrone derivatives, allowing researchers to investigate how different substituents at this position influence the binding affinity and biological activity of the resulting analogs. For instance, studies have explored the impact of introducing substituted phenyl groups at the C-3 position via Suzuki coupling to develop potential anticancer agents or enzyme inhibitors. researchgate.netnih.gov

Another valuable cross-coupling method utilizing this compound is the Sonogashira coupling reaction. This reaction allows for the introduction of alkyne functionalities at the C-3 position by coupling this compound with terminal alkynes under palladium/copper co-catalysis. uni-rostock.denih.gov The resulting alkynylated estrone derivatives can serve as scaffolds for further modifications or can exhibit unique biological activities themselves, such as alkaline phosphatase inhibition. nih.gov The Sonogashira coupling expands the chemical space accessible from this compound, providing access to analogs with rigid linear substituents.

Heck reactions can also be applied to this compound, facilitating the coupling with olefins to introduce alkenyl substituents, typically at the C-3 position. sci-hub.stmdpi.com This method allows for the creation of estrone analogs with unsaturated side chains, which can influence their pharmacokinetic properties and interactions with biological targets.

Beyond C-3 modifications, this compound or related enol triflates derived from modified estrones can be used to introduce substituents at other positions, such as C-17. For example, enol triflates at C-17 have been used in cross-coupling reactions to introduce various groups at this position, which is also critical for steroid activity. researchgate.net

The strategic use of this compound in these cross-coupling reactions allows for the systematic synthesis of libraries of estrone-derived analogs. By varying the coupling partner and reaction conditions, researchers can precisely control the nature and position of the introduced substituents. Subsequent biological evaluation of these analogs provides valuable data for establishing structure-activity relationships, guiding the rational design of new compounds with improved potency, selectivity, or pharmacological profiles. researchgate.netnih.gov

Research findings often include data on the yield of the coupling reactions and the biological activity (e.g., IC50 values for enzyme inhibition or cell proliferation) of the synthesized analogs. For example, studies on steroid sulfatase inhibitors have shown that the nature and position of substituents introduced via coupling reactions on estrone-based scaffolds significantly impact inhibitory potency. researchgate.netnih.gov

Below is a table summarizing some types of cross-coupling reactions utilizing this compound or its derivatives for the synthesis of estrone analogs for SAR studies, based on the literature.

Reaction TypeCoupling PartnerPosition of Modification (typically)Example Application in SAR
Suzuki-MiyauraBoronic acids/estersC-3Synthesis of arylated estrones for enzyme inhibition/anticancer activity mdpi.comresearchgate.netnih.gov
SonogashiraTerminal alkynesC-3Synthesis of alkynylated estrones for enzyme inhibition nih.govuni-rostock.denih.gov
HeckOlefinsC-3Introduction of alkenyl substituents sci-hub.stmdpi.com
Various Cross-CouplingOrganometallic reagentsC-17 (via enol triflate)Introduction of diverse groups at C-17 researchgate.net

This synthetic versatility makes this compound an indispensable intermediate in the exploration of the chemical space around the estrone scaffold for the discovery and optimization of biologically active molecules.

Advanced Catalytic Systems and Methodologies Employing Triflates

Trimethylsilyl (B98337) Triflate (TMSOTf) as a Lewis Acid or Activating Agent

Trimethylsilyl triflate (TMSOTf) is a highly reactive silylating agent and a strong Lewis acid, widely employed in organic synthesis to activate functional groups or form silyl (B83357) enol ethers and other silylated species. Its reactivity is considerably higher than that of trimethylsilyl chloride. wikipedia.org

Applications in Hydrohalogenation Reactions

TMSOTf has been utilized as an additive in catalytic systems for the regioselective hydrohalogenation of alkynes. A ruthenium-catalyzed method employs [RuCl₂(p-cymene)]₂ as the catalyst and TMSOTf as an additive, enabling the hydrohalogenation of alkynes using simple halogen sources such as KI, ZnBr₂, and ZnCl₂ under mild conditions. This method provides Markovnikov products in good to excellent yields and high regioselectivity for a wide range of aryl alkynes. organic-chemistry.orgacs.org The utility of this method has been demonstrated with alkynes derived from bioactive molecules, including estrone (B1671321), highlighting its potential in the synthesis of complex molecules. organic-chemistry.orgresearchgate.net

Facilitating Deprotection Schemes

TMSOTf is effective in facilitating various deprotection schemes, particularly those involving silyl ethers and acetal-type protecting groups. It can be used for the silylation of alcohols. wikipedia.org In combination with bases like triethylamine (B128534) or 2,6-lutidine, TMSOTf can achieve the deprotection of Boc-protected amines. wikipedia.org Furthermore, TMSOTf, in conjunction with 2,2′-bipyridyl, has been shown to cleave aromatic methoxymethyl (MOM) ethers, initially converting them to silyl ethers which are subsequently hydrolyzed to the parent alcohols. acs.org This demonstrates its utility in the selective removal of protecting groups in complex molecular architectures. TMSOTf has also been used in the deprotection steps during the synthesis of complex natural products like 4-demethoxydaunorubicin and 4-demethoxyadriamycin. oup.com

Silver(I) Triflate in Cyclization and Intramolecular Addition Reactions

Silver(I) triflate (AgOTf) is a common silver(I) salt used in catalysis due to its solubility in various organic solvents and water. dokumen.pub It acts as a π-acidic Lewis acid, activating unsaturated systems like alkynes and alkenes towards nucleophilic attack. acs.org AgOTf is a powerful catalyst for various cyclization and intramolecular addition reactions, crucial for forming cyclic ethers, lactones, and nitrogen heterocycles. dokumen.puborganic-chemistry.orgorganic-chemistry.orgbohrium.com

AgOTf effectively catalyzes the intramolecular additions of hydroxyl or carboxyl groups to unactivated olefins under relatively mild conditions, providing a simple method for constructing five- and six-membered cyclic ethers and lactones in good to excellent yields. organic-chemistry.orgorganic-chemistry.orguchicago.edu This catalytic activity is believed to involve the interaction of the silver(I) ion with the olefin to form a π-complex, activating it for intramolecular attack by the nucleophile. uchicago.edu

In the synthesis of nitrogen heterocycles, AgOTf catalysis has been successfully applied to various transformations, including the synthesis of pyrazolodiazepines through post-Ugi reactions and the cyclization of 2-alkynylbenzaldoxime derivatives to form isoquinoline (B145761) N-oxides. beilstein-journals.orgresearchgate.net It is also involved in multicomponent reactions for the synthesis of complex heterocyclic systems. beilstein-journals.org

Bismuth Triflate Catalysis for Heteroarene Additions to Steroids

Bismuth(III) triflate (Bi(OTf)₃) is a Lewis acidic bismuth salt that has found applications in organic synthesis. While the search results did not provide specific details on the addition of heteroarenes to steroids catalyzed by Bi(OTf)₃ with a direct mention of estrone triflate as a substrate or product in this context, bismuth triflate is known to catalyze various reactions, including additions. fishersci.atnih.govnih.govjkchemical.comwikipedia.org Triphenylbismuthine reacts with trifluoromethanesulfonic acid to produce bismuth triflate. wikipedia.org The application of Bismuth Triflate in catalyzing the addition of heteroarenes to steroid structures, such as those related to this compound, would leverage its Lewis acidity to activate either the steroid or the heteroarene, facilitating the formation of a new carbon-carbon or carbon-heteroatom bond. Further research would be needed to detail specific examples and research findings in this particular area involving this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing estrone triflate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is synthesized via activation of estrone with triflic anhydride in the presence of a base (e.g., triethylamine). Optimization involves adjusting reaction stoichiometry, solvent polarity (e.g., DMF for Pd-catalyzed carbonylation), and catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands). Monitoring reaction progress via HPLC or NMR ensures reproducibility. For radiochemical applications, inert conditions and controlled temperature (20–25°C) are critical to achieve high yields, as seen in [¹¹C]-cyanation studies .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is influenced by moisture sensitivity and thermal degradation. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM). Conduct periodic purity checks via LC-MS or TGA/DSC to detect decomposition. For time-sensitive reactions (e.g., cross-couplings), pre-activate the triflate group immediately before use to minimize hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm triflate group incorporation (δ ~118–120 ppm for CF₃SO₃⁻ in ¹⁹F NMR).
  • HRMS for molecular ion verification.
  • X-ray crystallography to resolve steric effects in complex derivatives.
    Cross-validate with HPLC purity assays (>98%) to rule out byproducts .

Advanced Research Questions

Q. How can multilevel regression models address challenges in analyzing this compound’s bioactivity data with small sample sizes?

  • Methodological Answer : Small sample sizes (n < 30) and low variance components require log-transformation of estrone concentration data to normalize distributions. Use restricted maximum likelihood (REML) estimation in software like R or Python’s statsmodels to handle unbalanced designs. Validate models via bootstrapping or Bayesian hierarchical methods to mitigate overfitting .

Q. What mechanistic insights explain this compound’s reactivity in orthogonal cross-coupling reactions (e.g., Suzuki, Heck)?

  • Methodological Answer : The triflate group acts as a leaving agent, enabling Pd-catalyzed C–C bond formation. Reactivity is governed by:

  • Electrophilicity : Enhanced by electron-withdrawing triflate groups.
  • Ligand effects : Bulky phosphine ligands (e.g., PPh₃) suppress β-hydride elimination in Heck reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
    Computational studies (DFT) can predict regioselectivity in complex systems .

Q. How do discrepancies in this compound metabolite quantification arise across LC-MS/MS platforms, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from ionization efficiency variations (e.g., estrone sulfate vs. free estrone). Standardize protocols using isotope-labeled internal standards (e.g., ¹³C-estrone). Perform cross-lab validation with harmonized LC gradients and collision energies. For low-abundance metabolites (e.g., 2-methoxyestrone), enhance sensitivity via derivatization (e.g., dansyl chloride) .

Contradictions and Resolutions

  • Issue : Conflicting HER2-status associations in estrone sulfate ratios (OR = 3.118 in HER2+ vs. 0.530 in HER2–).
    Resolution : Stratify analyses by receptor status and adjust for BMI confounders using multivariate regression .

  • Issue : Low yields (<40%) in this compound carbonylation.
    Resolution : Optimize CO gas pressure (1–3 atm) and ligand-to-Pd ratios (2:1) to enhance catalytic turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.